Molecular Complexity and Physicochemical Differentiation from Non-Brominated Precursor
The target compound exhibits a significantly higher molecular weight (332.21 g/mol) and topological complexity compared to its direct non-brominated precursor, 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone (CAS 58722-33-1, MW: 253.32 g/mol) . This is due to the replacement of a methyl group (-CH3) with a bromomethyl group (-CH2Br). This modification is not merely incremental; it introduces a heavy halogen atom and a reactive center, fundamentally altering the compound's physicochemical and reactivity landscape. The increased molecular weight correlates with altered lipophilicity and metabolic stability, a crucial consideration for lead optimization in drug discovery programs [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 332.21 g/mol |
| Comparator Or Baseline | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone (253.32 g/mol) |
| Quantified Difference | Increase of 78.89 g/mol (31% increase) |
| Conditions | Calculated from molecular formula C12H14BrNO3S vs. C12H15NO3S |
Why This Matters
A 31% increase in molecular weight due to bromine substitution directly impacts physicochemical properties like logP and solubility, which are critical for in vivo performance and formulation, making the target compound a distinct chemical entity.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. *Journal of Medicinal Chemistry*, 43(20), 3714-3717. View Source
